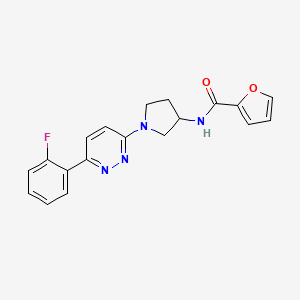

N-(1-(6-(2-氟苯基)吡啶-3-基)吡咯烷-3-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

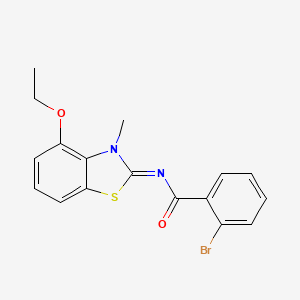

“N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridazin-3-one ring, which is known for its diverse pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyridazin-3-one skeleton can be prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridazin-3-one ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazin-3-one ring is a versatile pharmacophore with diverse pharmacological effects .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. The pyrrolidine ring can be functionalized to create new compounds with different biological profiles . Similarly, the pyridazin-3-one ring can be functionalized at various positions, making it an attractive synthetic building block for designing and synthesizing new drugs .科学研究应用

合成与化学性质

化学合成与修饰:相关化合物的研究包括带有吡啶和呋喃基团的杂环化合物的合成。这些研究涉及详细的化学合成过程,包括缩合反应和通过光谱和 X 射线衍射技术探索它们的化学性质。例如,涉及嘧啶和呋喃环的衍生物已被合成,突出了化合物形成杂环结构的多功能性 (Jayarajan et al., 2019; Qin et al., 2019)。

物理和化学表征:研究包括全面的物理和化学表征,包括核磁共振 (NMR)、傅里叶变换红外光谱 (FT-IR) 和晶体学,以确定合成化合物的结构和电子性质。密度泛函理论 (DFT) 计算补充了这些实验技术,提供了对分子结构和电子性质的见解 (Qin et al., 2019)。

生物学应用

抗原生动物和抗癌活性:已探索所述化合物的某些衍生物的生物活性,包括抗原生动物和抗癌特性。这些研究调查了化合物对特定原生动物和癌细胞系的功效,旨在开发新的治疗剂 (Ismail et al., 2004)。这些化合物的体外和体内活性突出了它们在药物化学和药物开发中的潜力。

生物成像和荧光化学传感器:对该化合物的衍生物的研究包括它们作为荧光化学传感器用于检测 Cd2+ 和 CN− 等离子的应用。这些化学传感器显示出在活细胞和斑马鱼中进行生物成像应用的潜力,证明了该化合物在生物和环境监测中的实用性 (Ravichandiran et al., 2020)。

未来方向

Given the versatile nature of the pyrrolidine and pyridazin-3-one rings, this compound could be a promising starting point for the development of new drugs . Future research could focus on further functionalization of the rings to create compounds with different biological profiles. Additionally, detailed studies on the compound’s mechanism of action, physical and chemical properties, and safety profile would be beneficial.

作用机制

Target of Action

The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. They are involved in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . Additionally, TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound acts as an inhibitor of Trk receptors . It binds to these receptors, blocking their activity and disrupting their signaling pathways . This disruption can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors .

Biochemical Pathways

The compound affects the signaling pathways associated with Trk receptors . These pathways are involved in cell survival, growth, and differentiation . By inhibiting Trk receptors, the compound can disrupt these pathways, leading to potential therapeutic effects .

Pharmacokinetics

The compound’s structure, which includes a pyrrolidine ring, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially enhance the compound’s bioavailability .

Result of Action

The inhibition of Trk receptors by the compound can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors . The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of diseases .

属性

IUPAC Name |

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWUGELGIRKCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)

![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)

![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)

![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)

![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)